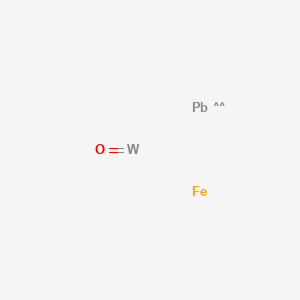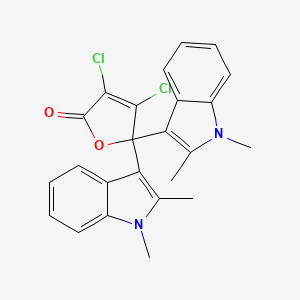
3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by the presence of two indole groups and a furanone core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Indole Derivatives: The synthesis begins with the preparation of 1,2-dimethyl-1H-indole derivatives through the Fischer indole synthesis or other suitable methods.
Chlorination: The indole derivatives are then chlorinated at the 3 and 4 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Furanone Formation: The chlorinated indole derivatives are reacted with a suitable furanone precursor under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
“3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated positions or the indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced indole-furanone compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in materials science, such as the development of novel polymers or catalysts.
作用机制
The mechanism of action of “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The indole rings and furanone core could facilitate binding to these targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
3,4-Dichloro-5,5-bis(1H-indol-3-yl)furan-2(5H)-one: Similar structure but without the 1,2-dimethyl groups.
5,5-Bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one: Lacks the chlorination at the 3 and 4 positions.
3,4-Dichloro-5,5-bis(1H-indol-3-yl)furan-2(5H)-one: Similar structure but with different substitution patterns.
Uniqueness
The unique combination of chlorination and dimethyl substitution in “3,4-Dichloro-5,5-bis(1,2-dimethyl-1H-indol-3-yl)furan-2(5H)-one” may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
属性
CAS 编号 |
64232-59-3 |
|---|---|
分子式 |
C24H20Cl2N2O2 |
分子量 |
439.3 g/mol |
IUPAC 名称 |
3,4-dichloro-5,5-bis(1,2-dimethylindol-3-yl)furan-2-one |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-13-19(15-9-5-7-11-17(15)27(13)3)24(22(26)21(25)23(29)30-24)20-14(2)28(4)18-12-8-6-10-16(18)20/h5-12H,1-4H3 |
InChI 键 |
LWPMDMHMFXDQEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1C)C3(C(=C(C(=O)O3)Cl)Cl)C4=C(N(C5=CC=CC=C54)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



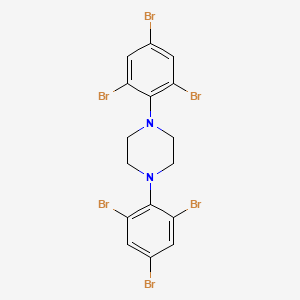
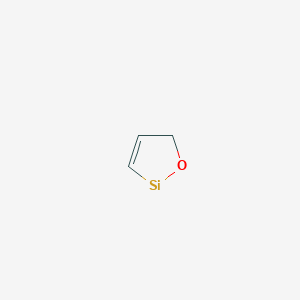
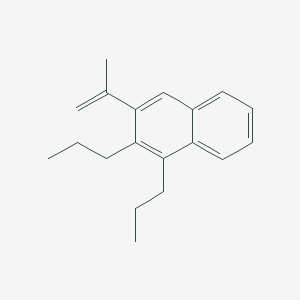

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

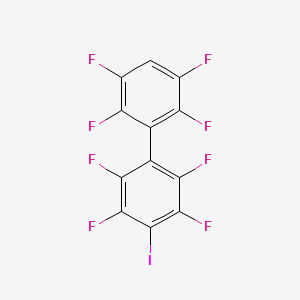
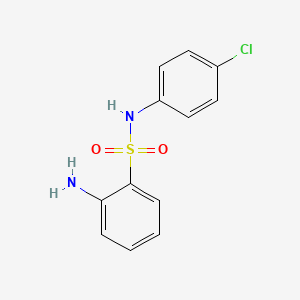
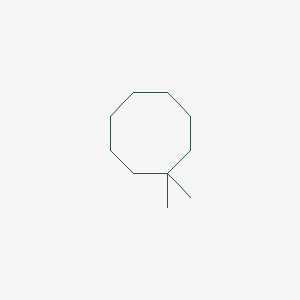
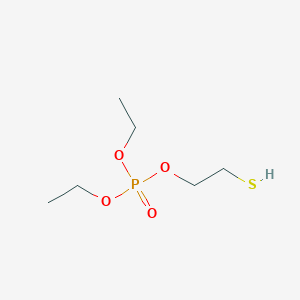

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
